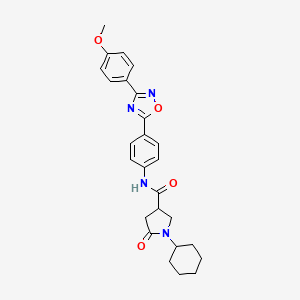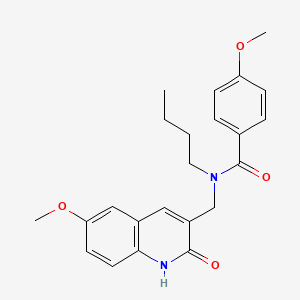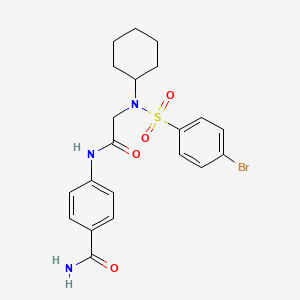![molecular formula C23H22N2O6S B7710950 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery research. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor.
Mechanism of Action
AZD-9291 selectively targets mutated forms of EGFR, which are commonly found in NSCLC patients. This compound irreversibly binds to the cysteine residue in the ATP-binding pocket of EGFR, resulting in inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
AZD-9291 has been shown to inhibit the growth of NSCLC cells in vitro and in vivo. This compound also induces apoptosis (programmed cell death) in cancer cells, which further reduces tumor growth. In addition, AZD-9291 has minimal effects on normal cells, which reduces the risk of toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using AZD-9291 in lab experiments include its high selectivity for mutated forms of EGFR, its superior efficacy and safety compared to first and second-generation EGFR inhibitors, and its ability to induce apoptosis in cancer cells. However, the limitations of using AZD-9291 in lab experiments include its high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the limited availability of the compound.
Future Directions
There are several future directions for research on AZD-9291. One potential direction is to investigate the efficacy of this compound in combination with other drugs for the treatment of NSCLC. Another potential direction is to explore the use of AZD-9291 in the treatment of other types of cancer that have mutations in EGFR. Additionally, further research is needed to understand the long-term effects of AZD-9291 on normal cells and to develop strategies to minimize toxicity.
Synthesis Methods
The synthesis of AZD-9291 involves the reaction of 4-(3-chloro-4-fluorophenylamino)-6-methoxyquinazoline with 1-(2-((2-azepanyl)amino)-2-oxoethyl)-4-(dimethylamino)-2-buten-1-one in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including N-arylation, Suzuki coupling, and amide bond formation, to yield the final product.
Scientific Research Applications
AZD-9291 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to selectively inhibit mutated forms of EGFR, which are commonly found in NSCLC patients. In addition, AZD-9291 has demonstrated superior efficacy and safety compared to first and second-generation EGFR inhibitors.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-16-3-2-4-18(11-16)25-32(27,28)20-8-6-19(7-9-20)29-14-23(26)24-13-17-5-10-21-22(12-17)31-15-30-21/h2-12,25H,13-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYUSJBRYHYRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



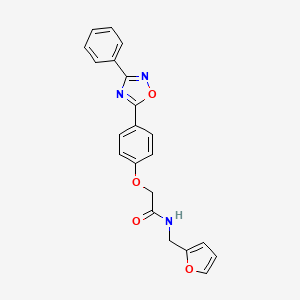
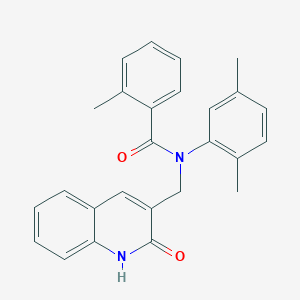
![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
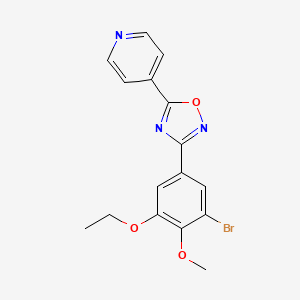
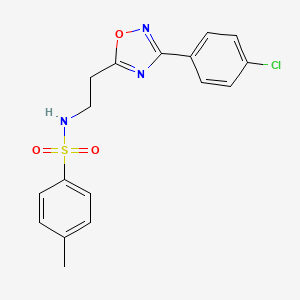
![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)

